molecular formula C12H15NO4 B12122970 2-[2-(2,5-Dimethylphenoxy)acetamido]acetic acid

2-[2-(2,5-Dimethylphenoxy)acetamido]acetic acid

Katalognummer: B12122970
Molekulargewicht: 237.25 g/mol
InChI-Schlüssel: HTKOHNQYOPLMLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(2,5-Dimethylphenoxy)acetamido]acetic acid is an organic compound that features a phenoxy group substituted with dimethyl groups and an acetamido group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,5-Dimethylphenoxy)acetamido]acetic acid typically involves the reaction of 2,5-dimethylphenol with chloroacetic acid to form 2-(2,5-dimethylphenoxy)acetic acid. This intermediate is then reacted with acetamide under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(2,5-Dimethylphenoxy)acetamido]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[2-(2,5-Dimethylphenoxy)acetamido]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[2-(2,5-Dimethylphenoxy)acetamido]acetic acid involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with enzymes or receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2,5-Dimethylphenoxy)acetic acid
  • 2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid
  • 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid

Uniqueness

2-[2-(2,5-Dimethylphenoxy)acetamido]acetic acid is unique due to the presence of both the phenoxy and acetamido groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C12H15NO4

Molekulargewicht

237.25 g/mol

IUPAC-Name

2-[[2-(2,5-dimethylphenoxy)acetyl]amino]acetic acid

InChI

InChI=1S/C12H15NO4/c1-8-3-4-9(2)10(5-8)17-7-11(14)13-6-12(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16)

InChI-Schlüssel

HTKOHNQYOPLMLL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.